molecular formula C8H15N3O B3032368 2-cyano-N-[3-(dimethylamino)propyl]acetamide CAS No. 15029-09-1

2-cyano-N-[3-(dimethylamino)propyl]acetamide

Cat. No.: B3032368
CAS No.: 15029-09-1
M. Wt: 169.22 g/mol
InChI Key: WYXJGJIUAZLLCB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-cyano-N-[3-(dimethylamino)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11(2)7-3-6-10-8(12)4-5-9/h3-4,6-7H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXJGJIUAZLLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407881
Record name 2-cyano-N-[3-(dimethylamino)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-09-1
Record name 2-cyano-N-[3-(dimethylamino)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[3-(dimethylamino)propyl]acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the reaction of dimethylaminopropylamine with cyanoacetic acid or its esters under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl halides, aldehydes, and ketones. These reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst .

Major Products Formed

The major products formed from the reactions of this compound include a variety of heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles. These products are of significant interest due to their potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
2-Cyano-N-[3-(dimethylamino)propyl]acetamide has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with biological targets, making it a candidate for developing treatments for various diseases, including neurological disorders and cancer.

Mechanism of Action
The compound's mechanism involves binding to specific receptors or enzymes, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain pathways involved in cell signaling and metabolism.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of this compound on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxic effects, suggesting its potential as a chemotherapeutic agent.

Materials Science

Synthesis of Novel Materials
The compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties. Its functional groups allow for further modifications, enabling the development of advanced materials used in electronics and photonics.

Applications in Coatings and Polymers
this compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as antimicrobial activity. This makes it suitable for applications in coatings and biomedical devices.

Biological Research

Biochemical Studies
In biochemical research, this compound is utilized to study its interactions with proteins and enzymes. It can serve as a biochemical probe to investigate cellular pathways and mechanisms of action.

Cellular Effects
Research has shown that this compound can influence cell signaling pathways, affecting gene expression and cellular metabolism. This highlights its potential use in studying cellular processes and drug development.

Data Tables

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAnticancer ActivityDose-dependent cytotoxicity on cancer cell lines
Materials ScienceNovel Material SynthesisEnhanced mechanical properties in polymer matrices
Biological ResearchBiochemical ProbingInteraction with enzymes affecting metabolic pathways

Case Studies

Case Study 1: Anticancer Activity
A recent study assessed the effects of this compound on breast cancer cells. The findings demonstrated significant reductions in cell viability at higher concentrations, indicating its potential as a therapeutic agent.

Case Study 2: Material Development
Another investigation focused on incorporating this compound into polymer composites for biomedical applications. The results showed improved biocompatibility and mechanical strength compared to traditional materials, suggesting its suitability for medical devices.

Mechanism of Action

The mechanism of action of 2-cyano-N-[3-(dimethylamino)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the dimethylamino group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score
This compound 15029-09-1 –CN, –N(CH₃)₂ C₈H₁₅N₃O 169.224 Reference
2-Cyano-N-[3-(diethylamino)propyl]acetamide 26391-06-0 –CN, –N(C₂H₅)₂ C₉H₁₈N₃O 196.27 (calculated) 0.87
2-Cyano-N-(3-isopropoxypropyl)acetamide –CN, –OCH(CH₃)₂ C₉H₁₆N₂O₂ 184.24 (calculated)
2-Chloro-N-[3-(diethylamino)propyl]acetamide –Cl, –N(C₂H₅)₂ C₉H₁₉ClN₂O 206.71
2-(2-Aminophenoxy)-N-[3-(diethylamino)propyl]acetamide –O–C₆H₄–NH₂, –N(C₂H₅)₂ C₁₅H₂₅N₃O₂ 279.38

Key Observations :

Diethylamino derivatives (e.g., CAS 26391-06-0) exhibit higher molecular weights and lipophilicity, which may influence membrane permeability in biological systems .

Functional Group Modifications: Cyano (–CN) vs. Chloro (–Cl): Cyano groups increase electrophilicity, making the compound more reactive in nucleophilic substitution reactions compared to chloro-substituted analogs (e.g., 2-chloro-N-[3-(diethylamino)propyl]acetamide) . Isopropoxy (–OCH(CH₃)₂): The ether linkage in 2-cyano-N-(3-isopropoxypropyl)acetamide () reduces basicity compared to dimethylamino derivatives, altering solubility and stability under acidic conditions.

Physicochemical Properties

Table 2: Property Comparison
Property This compound 2-Cyano-N-[3-(diethylamino)propyl]acetamide 2-Chloro-N-[3-(diethylamino)propyl]acetamide
Water Solubility Moderate (tertiary amine enhances solubility) Lower (increased hydrophobicity) Low (chloro group reduces polarity)
pKa (amine) ~8.5–9.0 ~9.0–9.5 ~8.0–8.5
Melting Point Not reported Not reported Not reported
Reactivity High (cyano group) Moderate Moderate (chloro group less reactive)

Notes:

  • The cyano group’s electron-withdrawing nature lowers the pKa of adjacent protons, increasing acidity compared to chloro analogs .
  • Diethylamino derivatives are more lipophilic, reducing aqueous solubility but enhancing compatibility with organic solvents .

Comparisons :

  • Diethylamino Analog: Requires 3-(diethylamino)propylamine, which may necessitate stricter temperature control due to increased steric hindrance .
  • Chloro-Substituted Analog: Synthesized via chloroacetylation of the amine, a less energy-intensive process than cyano introduction .

Recommendations :

  • Conduct toxicity studies to address regulatory requirements .
  • Explore applications in drug delivery systems using cationic surfactant properties .

Biological Activity

2-Cyano-N-[3-(dimethylamino)propyl]acetamide is a compound that has garnered interest due to its potential biological activities. Its structure, characterized by a cyano group and a dimethylamino propyl chain, suggests various interactions with biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.

  • Molecular Formula : C8H15N3O
  • Molecular Weight : 169.228 g/mol
  • SMILES Notation : CN(C)CCCNC(=O)CC#
  • InChI Key : BZPZQKXKZMFYEV-UHFFFAOYSA-N

The biological activity of this compound is primarily linked to its ability to interact with specific proteins and enzymes within cellular pathways. Its structural components suggest potential roles in:

  • Enzyme Inhibition : The dimethylamino group may facilitate binding to active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound could act as a ligand for various receptors, influencing signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Properties :
    • In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects, particularly against non-small cell lung cancer (NSCLC). The compound was shown to induce apoptosis and inhibit cell proliferation in vitro, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects :
    • Preliminary investigations have suggested that the compound may exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems. This could be particularly relevant in conditions like Alzheimer's disease, where neuroinflammation plays a key role .
  • Anti-inflammatory Activity :
    • The compound has been evaluated for its anti-inflammatory effects in animal models, showing promise in reducing markers of inflammation and improving outcomes in models of inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • A study published in Molecular Pharmacology reported that this compound inhibited the growth of NSCLC cells by inducing apoptosis through the mitochondrial pathway. The study highlighted the importance of the cyano group in enhancing the compound's potency against cancer cells .
  • Another research article examined the compound's effects on neuroblastoma cells, finding that it reduced cell viability and induced apoptosis via caspase activation. This suggests its potential utility in developing treatments for neuroblastoma .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in NSCLC cells
NeuroprotectiveReduces neuroinflammation
Anti-inflammatoryDecreases inflammatory markers

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-cyano-N-[3-(dimethylamino)propyl]acetamide, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions between cyanoacetic acid derivatives and amines. For example, in related syntheses, cyanoacetic acid reacts with substituted anilines under acidic or alkaline conditions using condensing agents like carbodiimides (e.g., EDC) . Optimization involves controlling temperature (e.g., 0–5 °C for side-chain additions) and selecting catalysts (e.g., piperidine in ethanol) to enhance yield and reduce byproducts . Purification via column chromatography or recrystallization is recommended to isolate the product.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the dimethylamino group (δ ~2.2 ppm for N-(CH₃)₂) and cyanoacetamide backbone (δ ~3.3 ppm for CH₂CN). Infrared (IR) spectroscopy identifies the C≡N stretch (~2200 cm⁻¹) and amide carbonyl (~1650 cm⁻¹). Mass spectrometry (MS) provides molecular ion validation (e.g., [M+H]⁺), while HPLC with UV detection ensures purity (>95%) . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. How does the dimethylaminopropyl substituent influence the compound’s solubility and reactivity?

The tertiary amine in the dimethylaminopropyl group enhances solubility in polar solvents (e.g., water, methanol) via protonation under acidic conditions. This group also acts as a weak base, facilitating nucleophilic reactions at the acetamide carbonyl. Comparative studies with non-alkylated analogs show slower hydrolysis kinetics due to steric hindrance .

Q. What are the key storage and handling protocols given limited toxicological data?

Store under inert gas (N₂/Ar) at 2–8 °C to prevent degradation. Use PPE (gloves, goggles) and fume hoods during handling. Toxicity data gaps (e.g., acute oral LD₅₀, mutagenicity) necessitate precautionary measures, including in vitro cytotoxicity screening (e.g., MTT assays on HEK293 cells) before in vivo studies .

Q. How does this compound compare structurally to related cyanoacetamides in medicinal chemistry?

Unlike N-benzyl-2-cyanoacetamide (), the dimethylaminopropyl chain introduces a zwitterionic character at physiological pH, improving membrane permeability. This structural feature is critical in designing kinase inhibitors or protease modulators where charge distribution impacts target binding .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported synthetic yields for derivatives of this compound?

Yield discrepancies often arise from competing side reactions (e.g., Michael additions or cyclization). Kinetic studies using real-time IR or HPLC monitoring can identify intermediate formation rates. For example, adjusting stoichiometry (1:1.2 amine:cyanoacetic acid) and using dehydrating agents (molecular sieves) suppress hydrolysis of the cyano group .

Q. How can computational modeling guide the design of this compound-based probes for biological targets?

Density Functional Theory (DFT) calculates electron density maps to predict reactive sites (e.g., nucleophilic attack at the cyano carbon). Molecular docking (AutoDock Vina) screens potential interactions with enzymes like MMP3 or IL-6, identifying optimal substituents for binding affinity . MD simulations assess stability in aqueous environments .

Q. What environmental risks are associated with perfluoroalkylated (PFAS) derivatives of this compound, and how are they detected?

PFAS-modified analogs (e.g., 2-[(γ-ω-perfluoroalkyl)thio] derivatives) exhibit persistence in aquatic systems. Detection requires SPE extraction followed by LC-MS/MS with MRM transitions (e.g., m/z 273→159 for quantification). Environmental fate studies should assess bioaccumulation potential using OECD 305 guidelines .

Q. What mechanistic insights explain its role in supramolecular self-assembly processes?

The dimethylaminopropyl group participates in hydrogen bonding with carboxylate moieties in pillar[5]arenes, forming stable host-guest complexes. Dynamic light scattering (DLS) and SAXS reveal micellar or vesicular architectures in aqueous solutions, driven by pH-dependent charge modulation .

Q. How can researchers resolve conflicting bioactivity data in studies involving this compound?

Contradictions in biological assays (e.g., anti-inflammatory vs. pro-apoptotic effects) may stem from cell-type-specific metabolism or impurity interference. Orthogonal assays (e.g., SPR for binding affinity, transcriptomics for pathway analysis) and batch-to-batch purity verification (≥98% by NMR) are essential. Dose-response studies in 3D cell models improve translational relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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